5-Bromo-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
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Overview
Description
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a fused ring system combining imidazole, thiadiazole, and benzopyran moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo-thiadiazole structure, followed by the introduction of the sulfonamide group and the bromobenzopyran moiety. Common reagents used in these reactions include brominating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Imidazo(2,1-b)-1,3,4-thiadiazole derivatives
- Benzopyran derivatives
- Sulfonamide-containing compounds
Uniqueness
What sets Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1-benzopyran-3-yl)- apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties
Properties
CAS No. |
183999-74-8 |
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Molecular Formula |
C13H7BrN4O4S2 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
5-bromo-6-(2-oxochromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C13H7BrN4O4S2/c14-10-9(16-12-18(10)17-13(23-12)24(15,20)21)7-5-6-3-1-2-4-8(6)22-11(7)19/h1-5H,(H2,15,20,21) |
InChI Key |
RKDALKZOGYWMCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(N4C(=N3)SC(=N4)S(=O)(=O)N)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(N4C(=N3)SC(=N4)S(=O)(=O)N)Br |
183999-74-8 | |
Synonyms |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 5-bromo-6-(2-oxo-2H-1- benzopyran-3-yl)- |
Origin of Product |
United States |
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